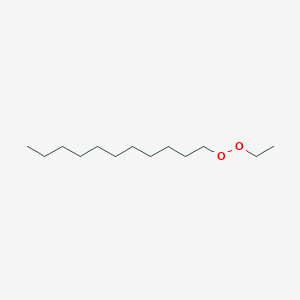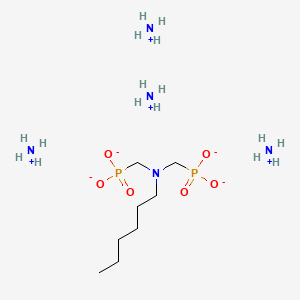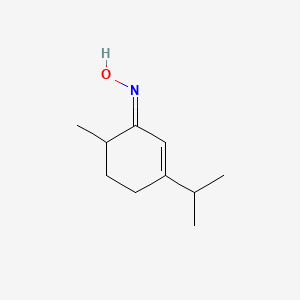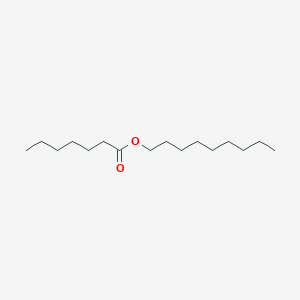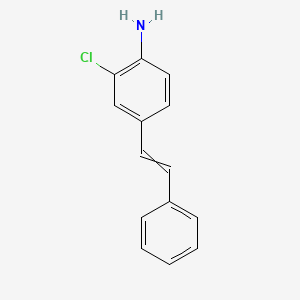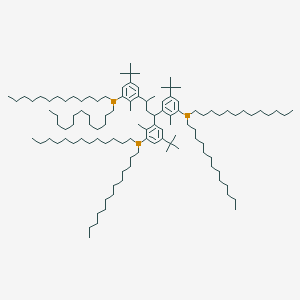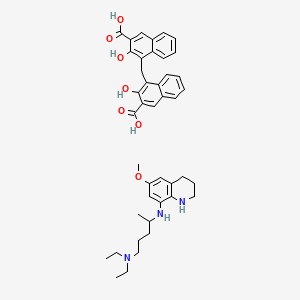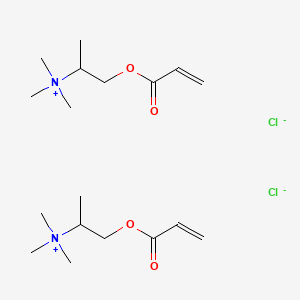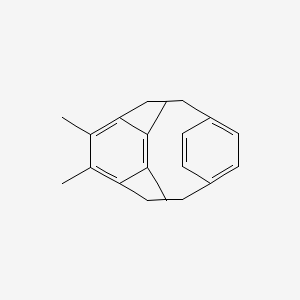
Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene, 5,6,15,16-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene, 5,6,15,16-tetramethyl-: is a complex organic compound characterized by its unique tricyclic structure and multiple double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene, 5,6,15,16-tetramethyl- typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the tricyclic core. Subsequent steps involve the introduction of methyl groups and the formation of double bonds through dehydrogenation reactions. The reaction conditions often require high temperatures and the use of catalysts such as palladium or platinum.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene, 5,6,15,16-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert double bonds to single bonds, resulting in a more saturated compound.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Chlorine or bromine in the presence of a radical initiator.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene, 5,6,15,16-tetramethyl- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Medicine
Research is ongoing to explore the potential medicinal properties of this compound and its derivatives. It may serve as a lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and resins, due to its stability and unique structural properties.
Mécanisme D'action
The mechanism by which Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene, 5,6,15,16-tetramethyl- exerts its effects depends on its specific application. In chemical reactions, its tricyclic structure and multiple double bonds allow it to participate in various transformations. The molecular targets and pathways involved are typically related to its reactivity with other chemical species.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene: Lacks the methyl groups, making it less sterically hindered and potentially more reactive.
Hexadeca-4,6,10,12,13,15-hexaene: A simpler compound with a linear structure, lacking the tricyclic core.
Uniqueness
Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene, 5,6,15,16-tetramethyl- is unique due to its combination of a tricyclic structure and multiple methyl groups, which confer both stability and reactivity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
65304-59-8 |
|---|---|
Formule moléculaire |
C20H24 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
5,6,15,16-tetramethyltricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaene |
InChI |
InChI=1S/C20H24/c1-13-14(2)20-12-10-18-7-5-17(6-8-18)9-11-19(13)15(3)16(20)4/h5-8H,9-12H2,1-4H3 |
Clé InChI |
PYYCSJUCOFSFBP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C(=C1CCC3=CC=C(CC2)C=C3)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


